
2-(2,4-dichlorophenoxy)-N-(4-hydroxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(4-hydroxyphenyl)propanamide, also known as diclofop-methyl, is a widely used herbicide that has been extensively studied for its biochemical and physiological effects.
科学的研究の応用
Diclofop-methyl has been widely used in agricultural practices to control grassy weeds in various crops, such as wheat, barley, and rice. It has also been studied for its potential use in the treatment of certain types of cancer.
作用機序
Diclofop-methyl works by inhibiting the activity of acetyl-CoA carboxylase, an enzyme that is essential for fatty acid synthesis in plants. This leads to the accumulation of toxic levels of malonyl-CoA, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-dichlorophenoxy)-N-(4-hydroxyphenyl)propanamidehyl can cause oxidative stress and alter the activity of various enzymes in plants. It can also affect the lipid composition of plant membranes and disrupt the balance of plant hormones. In animals, 2-(2,4-dichlorophenoxy)-N-(4-hydroxyphenyl)propanamidehyl has been shown to cause liver damage and affect reproductive function.
実験室実験の利点と制限
Diclofop-methyl is a useful tool for studying the biochemical and physiological effects of herbicides on plants. However, it has limited use in animal studies due to its toxicity and potential for causing harm.
将来の方向性
There are several areas of research that could be explored in relation to 2-(2,4-dichlorophenoxy)-N-(4-hydroxyphenyl)propanamidehyl. These include investigating its potential use in cancer treatment, studying its effects on non-target organisms, and developing new herbicides with improved selectivity and efficacy.
In conclusion, 2-(2,4-dichlorophenoxy)-N-(4-hydroxyphenyl)propanamidehyl is an important herbicide that has been extensively studied for its biochemical and physiological effects. While it has some limitations in animal studies, it remains a valuable tool for investigating the mechanisms of herbicide action in plants. Further research is needed to fully understand its potential applications and limitations.
合成法
Diclofop-methyl is synthesized through the reaction of 2,4-dichlorophenoxyacetic acid with p-hydroxybenzaldehyde in the presence of a base. The resulting product is then methylated using dimethyl sulfate to obtain 2-(2,4-dichlorophenoxy)-N-(4-hydroxyphenyl)propanamidehyl.
特性
分子式 |
C15H13Cl2NO3 |
|---|---|
分子量 |
326.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C15H13Cl2NO3/c1-9(21-14-7-2-10(16)8-13(14)17)15(20)18-11-3-5-12(19)6-4-11/h2-9,19H,1H3,(H,18,20) |
InChIキー |
INJIQHBFFMCXPI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)O)OC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC(C(=O)NC1=CC=C(C=C1)O)OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



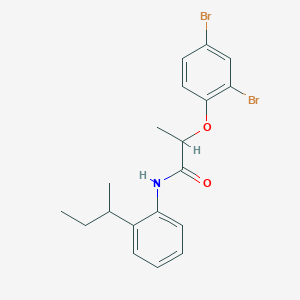
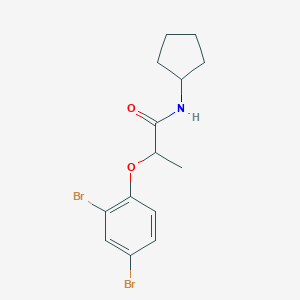

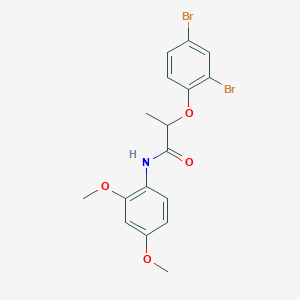
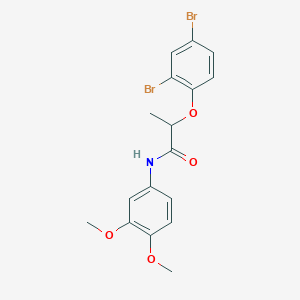
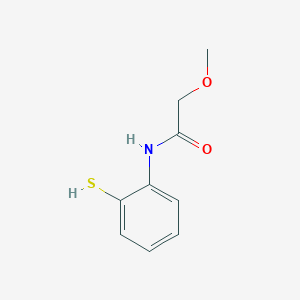
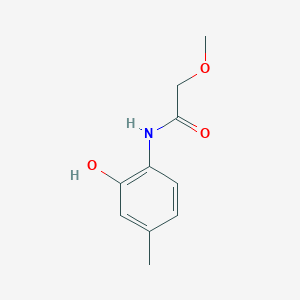
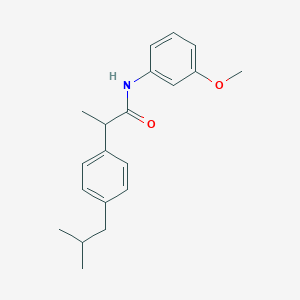
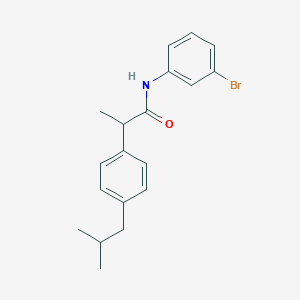

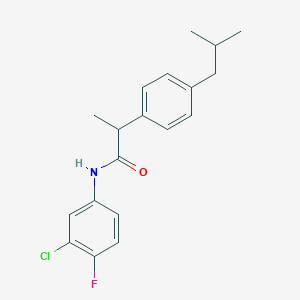


![Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)